N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Description
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide: is an organic compound that features a pyrrole ring substituted with a carboxamide group and a tetrahydro-2-furanylmethyl group
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h1,4-5,8,11H,2-3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMLGZWPERYNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with tetrahydro-2-furanylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrrole or furan rings.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for the introduction of various functional groups, facilitating the development of new compounds with tailored properties.
Biology
- Antimicrobial Activity : Research indicates that N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide exhibits significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.5 μg/mL |
| Escherichia coli | < 1.0 μg/mL |
| Candida albicans | < 2.0 μg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Medicine
- Potential Therapeutic Agent : The compound is being explored for its therapeutic potential due to its ability to interact with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various biological responses, including anti-inflammatory and anticancer effects .
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated MIC values indicating potent activity, suggesting its potential for clinical applications in treating infections caused by resistant pathogens.
Case Study 2: Anticancer Activity
In vitro studies evaluated the anticancer properties of this compound against various cancer cell lines. The compound was shown to induce apoptosis in treated cells at low concentrations, indicating its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2-furanylmethyl)benzamide
- N-(tetrahydro-2-furanylmethyl)-1-ethanamine
- 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]
Uniqueness
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring and a tetrahydro-2-furanylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring substituted with an oxolan group. This unique configuration contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It has been suggested that this compound could act on various receptors, potentially influencing neurotransmitter release and cellular signaling pathways .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.5 μg/mL |
| Escherichia coli | < 1.0 μg/mL |
| Candida albicans | < 2.0 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.0 |
| A549 (lung cancer) | 4.5 |
The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a recent study, this compound was tested against Mycobacterium tuberculosis. The results indicated a potent inhibitory effect with an MIC value comparable to first-line anti-TB drugs. The study emphasized the importance of structural modifications in enhancing activity against resistant strains .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various normal human cell lines to evaluate the safety profile of this compound. The compound exhibited low toxicity, with IC50 values significantly higher than those observed in cancer cell lines, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
